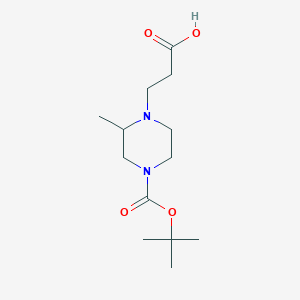
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid is a boronic acid derivative that features a benzodioxane ring system with a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxane compounds.
Scientific Research Applications
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane-6-boronic acid: Similar structure but lacks the fluorine atom.
3,4-Dimethoxyphenylboronic acid: Contains methoxy groups instead of the benzodioxane ring.
3-Methoxyphenylboronic Acid Pinacol Ester: Features a pinacol ester group.
Uniqueness
The presence of the fluorine atom in (6-Fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in synthetic chemistry and pharmaceutical development.
Properties
Molecular Formula |
C8H8BFO4 |
|---|---|
Molecular Weight |
197.96 g/mol |
IUPAC Name |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,11-12H,3-4H2 |
InChI Key |
REYRGWXTCPNYCS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1OCCO2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)













